molecular formula C16H16ClN3O B5700605 1-(3-chlorobenzoyl)-4-(2-pyridinyl)piperazine

1-(3-chlorobenzoyl)-4-(2-pyridinyl)piperazine

Cat. No.: B5700605
M. Wt: 301.77 g/mol
InChI Key: RJBBTKDXDVYSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzoyl)-4-(2-pyridinyl)piperazine, commonly known as Trazodone, is a psychoactive drug that belongs to the class of serotonin receptor antagonists and reuptake inhibitors. It is primarily used as an antidepressant and is also prescribed to treat anxiety, insomnia, and other psychiatric disorders. Trazodone was first synthesized in the 1960s by the Italian pharmaceutical company Angelini.

Mechanism of Action

Trazodone acts by blocking the reuptake of serotonin and by antagonizing serotonin receptors in the brain. This leads to an increase in the levels of serotonin in the brain, which is associated with an improvement in mood and a reduction in anxiety. Trazodone also has antagonistic effects on alpha-1 adrenergic receptors, which may contribute to its sedative effects.
Biochemical and Physiological Effects:
Trazodone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. Trazodone has also been shown to reduce the levels of cortisol, a stress hormone, in the blood. In addition, it has been shown to increase slow wave sleep and decrease rapid eye movement (REM) sleep.

Advantages and Limitations for Lab Experiments

Trazodone has several advantages for laboratory experiments. It has a relatively low toxicity and is well-tolerated in animal studies. It is also readily available and easy to administer. However, there are some limitations to using Trazodone in laboratory experiments. It has a relatively short half-life, which may make it difficult to maintain stable levels in the blood. In addition, its effects on serotonin receptors may be complex and may vary depending on the dose and duration of treatment.

Future Directions

There are several potential future directions for research on Trazodone. One area of interest is its potential use in the treatment of neuropathic pain. Trazodone has been shown to be effective in reducing pain in animal models of neuropathic pain, and further studies are needed to investigate its potential clinical use. Another area of interest is its potential use in the treatment of insomnia. Trazodone has been shown to be effective in improving sleep in patients with insomnia, and further studies are needed to investigate its mechanisms of action and optimal dosing regimens. Finally, there is a need for further studies to investigate the long-term effects of Trazodone on brain function and behavior.

Synthesis Methods

The synthesis of Trazodone involves the condensation of 3-chlorobenzoyl chloride with 2-pyridinylpiperazine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

Trazodone has been extensively studied for its antidepressant and anxiolytic properties. It has also been investigated for its potential use in the treatment of insomnia, neuropathic pain, and other psychiatric disorders. Trazodone has been shown to be effective in the treatment of major depressive disorder, with fewer side effects compared to other antidepressants.

Properties

IUPAC Name

(3-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c17-14-5-3-4-13(12-14)16(21)20-10-8-19(9-11-20)15-6-1-2-7-18-15/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBBTKDXDVYSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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